molecular formula C34H36FeN4O4 B155797 3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) CAS No. 10017-06-8

3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)

カタログ番号 B155797
CAS番号: 10017-06-8
分子量: 620.5 g/mol
InChIキー: YZTICFPLOXKSQO-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. This compound is a porphyrin derivative that contains an iron atom at its center, which makes it a suitable candidate for biomedical research.

作用機序

The mechanism of action of 3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) is not fully understood. However, it is believed that the iron atom at the center of the porphyrin ring plays a crucial role in its therapeutic effects. The iron atom can catalyze the formation of reactive oxygen species, which can induce cell death in cancer cells. In neurodegenerative diseases, the iron atom can scavenge free radicals and reduce oxidative stress and inflammation, which can protect neurons from damage.
Biochemical and Physiological Effects:
3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce cell death by promoting the formation of reactive oxygen species and inhibiting the activity of anti-apoptotic proteins. In neurodegenerative diseases, this compound can reduce oxidative stress and inflammation, which can protect neurons from damage. Additionally, this compound has been shown to have anti-inflammatory and anti-angiogenic effects.

実験室実験の利点と制限

One of the advantages of using 3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) in lab experiments is its ability to induce cell death in cancer cells and protect neurons from damage in neurodegenerative diseases. Additionally, this compound has low toxicity and is stable in biological environments. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

将来の方向性

There are several future directions for the research on 3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+). One of the directions is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and diabetes. Another direction is to develop more efficient synthesis methods to increase the yield and purity of the compound. Additionally, future research can focus on improving the solubility and bioavailability of the compound to enhance its therapeutic effects. Finally, more studies are needed to fully understand the mechanism of action of this compound and its interactions with other molecules in biological systems.
Conclusion:
3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) is a synthetic compound that has shown promising results in various biomedical research applications. Its potential therapeutic applications in cancer and neurodegenerative diseases have been extensively studied. Although the mechanism of action of this compound is not fully understood, it is believed that the iron atom at the center of the porphyrin ring plays a crucial role in its therapeutic effects. Future research can focus on investigating its potential applications in other diseases and improving its solubility and bioavailability to enhance its therapeutic effects.

合成法

The synthesis of 3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) involves the reaction of 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin with iron(2+) in the presence of a reducing agent. The reaction results in the formation of a complex that contains an iron atom at the center of the porphyrin ring. The complex is then purified using various chromatographic techniques to obtain the final product.

科学的研究の応用

3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) has been extensively studied for its potential therapeutic applications in various diseases. Some of the diseases that have been studied include cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to have anti-tumor effects by inducing cell death and inhibiting tumor growth. In Alzheimer's disease and Parkinson's disease, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

特性

IUPAC Name

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTICFPLOXKSQO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CCC(=O)O)C(=C3C)CCC(=O)O)C.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36FeN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)

CAS RN

12236-03-2
Record name C.I. Disperse Orange 47
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.538
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。